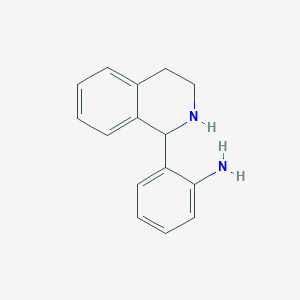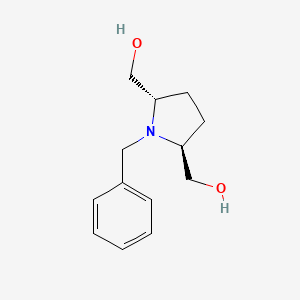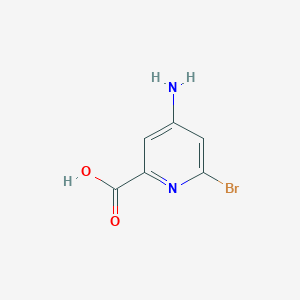![molecular formula C12H18N4 B11885463 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646056-37-3](/img/structure/B11885463.png)
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid generates an intermediate, which is then converted to the desired spiro compound using phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s spiro structure allows it to fit into unique binding pockets, making it a versatile tool in drug design .
Comparación Con Compuestos Similares
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A strong base used in various organic transformations.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base with applications in organic synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural motifs used in fluorescence and bioimaging applications.
Uniqueness
What sets 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane apart is its unique spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in various research fields.
Propiedades
Número CAS |
646056-37-3 |
|---|---|
Fórmula molecular |
C12H18N4 |
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
7-methyl-1-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-6-4-12(9-15)3-2-5-16(12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3 |
Clave InChI |
RIXKBENZAAKEKO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCCN2C3=CN=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)




![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)


![(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)




![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)
